[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Catalog No.
S1973051
CAS No.
677010-20-7
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

CAS Number

677010-20-7

Product Name

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

IUPAC Name

5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

LQEZHWGJSWHXPJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Ligand for Transition Metals

BPT possesses properties that allow it to bind to transition metals. A study by Biosynth describes its ability to form complexes with transition metals, suggesting potential applications in catalysis or material science [1]. This requires further investigation to understand the specific binding behavior and its impact on material properties or catalytic activity.

[1] [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid [Biosynth]:

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid is an organic compound characterized by a biphenyl structure with three carboxylic acid groups located at the 3, 4', and 5 positions. Its molecular formula is C15H10O6C_{15}H_{10}O_6 and it has a molecular weight of approximately 286.24 g/mol. This compound appears as a white to almost white powder or crystalline solid and has a melting point of about 354 °C . The presence of multiple carboxylic acid groups makes it a versatile compound for various chemical and biological applications.

As mentioned earlier, there is no current research available on the specific mechanism of action of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid.

Due to the lack of research on this specific compound, no safety information is available. However, carboxylic acids can generally be irritants and may cause skin or eye irritation upon contact. As with any unknown compound, it is advisable to handle it with caution and wear appropriate personal protective equipment (PPE) [].

  • Oxidation: The carboxylic acid groups can undergo further oxidation to generate more complex structures, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The compound can also undergo electrophilic aromatic substitution, where halogens, nitrating agents, or sulfonating agents can be introduced under acidic conditions .

These reactions allow for the modification of the compound's structure, leading to various derivatives that may possess different properties and applications.

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid has been studied for its biological activities. It acts as a ligand for transition metals and has shown potential in enzyme interaction studies. The compound's ability to bind with metal ions makes it useful in biochemical assays and research related to enzymatic processes. Furthermore, its structural properties allow it to be explored in the development of new pharmaceuticals and therapeutic agents .

The synthesis of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid typically involves the functionalization of biphenyl derivatives. A common synthetic route is through the Suzuki–Miyaura coupling reaction, which involves cross-coupling aryl halides with boronic acids in the presence of a palladium catalyst. This method is favored for its efficiency and ability to produce high yields with minimal by-products.

In industrial settings, large-scale Suzuki–Miyaura coupling reactions are optimized to ensure high purity and yield of the product. Other methods may involve one-step syntheses starting from alkyl triamino-benzene-tricarboxylates using corresponding cyanoacetates .

The applications of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid span across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules and materials.
  • Biology: The compound is used in enzyme interaction studies and as a ligand in biochemical assays.
  • Industry: It finds utility in producing polymers, resins, and other advanced materials due to its functional groups that enhance material properties .

Research indicates that [1,1'-Biphenyl]-3,4',5-tricarboxylic acid can interact with various metal ions, forming coordination complexes that may exhibit unique catalytic properties. These interactions are crucial for studying metal-organic frameworks (MOFs) where this compound acts as a tripodal ligand. Such studies contribute to understanding how this compound can be utilized in catalysis and materials science .

Several compounds share structural similarities with [1,1'-Biphenyl]-3,4',5-tricarboxylic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
[1,1'-Biphenyl]-4,4'-dicarboxylic acidContains two carboxylic acid groupsLacks the additional functional group present in [1,1'-Biphenyl]-3,4',5-tricarboxylic acid
Terephthalic acidA biphenyl derivative with two carboxylic acid groupsPrimarily used in polyester production; fewer functional groups compared to [1,1'-Biphenyl]-3,4',5-tricarboxylic acid
[2-(Carboxymethyl)phenyl]acetic acidContains one carboxymethyl group and one acetic groupDifferent functional groups lead to varied reactivity

The uniqueness of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid lies in its tri-carboxylic structure which enhances its reactivity and potential applications compared to these similar compounds. Its capability to form stable coordination complexes with metals further distinguishes it within this class of organic compounds .

Conventional Synthetic Routes

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction represents the most extensively utilized approach for constructing the biphenyl framework in [1,1'-Biphenyl]-3,4',5-tricarboxylic acid synthesis. This palladium-catalyzed methodology enables the formation of carbon-carbon bonds between aryl halides and aryl boronic acids under relatively mild reaction conditions. Research has demonstrated that 4-carboxyphenylboronic acid can be successfully coupled with appropriately substituted aryl bromides to generate biphenyl carboxylic acid derivatives in substantial yields. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst system, with sodium carbonate serving as the base in dimethoxyethane/water solvent mixtures.

Optimization studies have revealed that reaction yields ranging from 64% to 86% can be achieved depending on the specific reaction conditions employed. The use of palladium on carbon as an alternative catalyst system has shown particular promise, providing improved yields while significantly reducing residual palladium contamination to less than 6 parts per million compared to 40-80 parts per million observed with traditional phosphine-ligated catalysts. Water-soluble fullerene-supported palladium dichloride nanocatalysts have emerged as environmentally benign alternatives, enabling room temperature reactions with yields exceeding 90% in aqueous media using only 0.05 mol% catalyst loading and potassium carbonate as the base.

Multi-kilogram scale implementations of Suzuki coupling methodologies have been successfully demonstrated, with 24 molar scale reactions providing access to biphenyl carboxylic acid products with excellent reproducibility. The incorporation of phase-transfer catalysis using tetrabutylammonium chloride in tetrahydrofuran/water biphasic systems has enabled improved reaction efficiency, particularly when sodium hydroxide is employed as the ring-closing base under controlled temperature conditions of 40-45°C. Advanced catalyst systems utilizing nano-palladium catalysts have demonstrated exceptional stability to air and water while maintaining high catalytic activity without requiring anhydrous or oxygen-free conditions.

Oxidative Functionalization of Biphenyl Precursors

Oxidative functionalization strategies represent an alternative approach for introducing carboxylic acid functionality onto preformed biphenyl scaffolds. Potassium permanganate oxidation of appropriately substituted alkylbiphenyl precursors provides direct access to carboxylic acid products through benzylic oxidation mechanisms. This transformation requires the presence of hydrogen atoms at the benzylic position and proceeds through radical abstraction pathways involving manganese-mediated oxidation processes. The reaction demonstrates broad substrate scope and typically achieves complete conversion of alkyl substituents to carboxylic acid functionality.

The mechanism involves initial hydrogen abstraction from the benzylic carbon by permanganate, followed by subsequent oxidation steps that ultimately lead to complete conversion to the carboxylic acid oxidation state. Temperature control and reaction time optimization are critical parameters for achieving selective oxidation without over-oxidation or substrate degradation. Trifluoroacetic acid has been employed as a co-solvent to enhance reaction efficiency and selectivity in certain substrate classes.

Ring-opening oxidative strategies have also been investigated for accessing carboxylic acid functionality from aromatic precursors. These approaches involve initial oxidation to quinonoid intermediates, followed by ring-opening reactions that generate aromatic carboxylic acids. However, these methodologies are generally more applicable to simpler aromatic systems and face significant challenges when applied to the complex substitution pattern required for [1,1'-Biphenyl]-3,4',5-tricarboxylic acid synthesis.

Multi-Step Carboxylation Strategies

Multi-step carboxylation approaches enable the systematic introduction of carboxylic acid functionality through sequential functionalization reactions. These strategies typically begin with appropriately substituted biphenyl precursors bearing reactive functional groups that can be converted to carboxylic acids through established transformations. Hydrolysis of ester precursors represents one of the most straightforward approaches, where dimethyl esters of the target tricarboxylic acid can be prepared through coupling reactions followed by basic or acidic hydrolysis to reveal the free carboxylic acid groups.

Carbon dioxide-mediated carboxylation reactions have emerged as attractive alternatives for direct introduction of carboxylic acid functionality. Lewis acid-mediated carboxylation using aluminum bromide and triphenylsilyl chloride enables direct carboxylation of aromatic compounds under carbon dioxide pressure at room temperature. This methodology has achieved yields of 91-98% for polycyclic aromatic compounds including naphthalene, phenanthrene, and biphenyl derivatives. The reaction proceeds through formation of aluminum carboxylate intermediates, with the products emerging as aluminum salts that can be converted to free carboxylic acids through acidic workup.

Grignard reagent-based carboxylation represents another well-established approach for introducing carboxylic acid functionality. This methodology involves formation of organomagnesium intermediates followed by carbon dioxide incorporation to generate magnesium carboxylate salts. The reaction has been successfully implemented in continuous flow systems with residence times as short as 42 seconds while maintaining quantitative conversion. Flow rate optimization studies have demonstrated that 400 microliters per minute flow rates with 4 bar carbon dioxide pressure provide optimal conversion efficiency.

Advanced Synthetic Approaches

Catalytic Direct Carbon-Hydrogen Activation Techniques

Direct carbon-hydrogen activation methodologies represent cutting-edge approaches for biphenyl synthesis that bypass the requirement for prefunctionalized aryl halide or organometallic precursors. Palladium-catalyzed direct arylation reactions enable the formation of biphenyl frameworks through selective activation of aromatic carbon-hydrogen bonds. Research has demonstrated that palladium catalysts supported on graphene oxide can achieve selective carbon-hydrogen bond activation in benzene to produce biphenyl with yields of 78% under optimized reaction conditions.

The reaction mechanism involves initial coordination of benzene to palladium acetate species generated in situ from palladium(II) precursors and acetic acid. Density functional theory calculations have revealed that the first benzene molecule exhibits weak adsorption (0.15 electron volts) with a high energy barrier for carbon-hydrogen bond scission (1.67 electron volts). The second benzene molecule demonstrates stronger adsorption (0.40 electron volts), leading to release of acetic acid and formation of the biphenyl-palladium intermediate that enables product formation. Oxygen and acetic acid are essential for closing the catalytic cycle through regeneration of the reactive palladium acetate species.

Temperature optimization studies have established that 80°C provides optimal reaction conditions for 12-hour reaction periods in the presence of acetic acid under oxygen atmosphere. X-ray photoelectron spectroscopy analysis confirms that palladium exists primarily as palladium(II) species on the graphene oxide surface in the initial catalyst state. The interaction with acetic acid during the reaction generates the active palladium acetate species responsible for carbon-hydrogen activation.

Direct carboxylation approaches utilizing carbon dioxide activation have shown promise for simultaneous biphenyl formation and carboxylation. These methodologies involve transition metal-catalyzed carbon-hydrogen activation coupled with carbon dioxide incorporation to directly access carboxylic acid products. The development of efficient catalyst systems for these transformations remains an active area of research with significant potential for streamlining synthetic sequences.

Flow Chemistry Optimization Parameters

Flow chemistry methodologies offer significant advantages for the synthesis of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid through enhanced reaction control, improved safety profiles, and simplified scale-up procedures. Gas-liquid flow reactors have been successfully employed for carbon dioxide incorporation reactions, enabling efficient delivery of carbon dioxide into reaction streams for carboxylation processes. The tube-in-tube reactor configuration provides effective mass transfer while maintaining precise control over residence times and pressure conditions.

Optimization studies for flow-based carboxylation reactions have established that flow rates of 400 microliters per minute combined with carbon dioxide pressures of 4 bar provide optimal conversion efficiency with residence times of 42 seconds. Higher flow rates result in decreased conversion due to reduced effective carbon dioxide concentration in the reaction stream. Pressure optimization demonstrates that conversion plateaus above 3 bar, with near quantitative conversions observed up to 6 bar even at relatively high reagent-stream flow rates of 800 microliters per minute.

Polymer-supported reagent systems have been integrated into flow processes to enable in-line workup and purification procedures. The sequential use of polymer-supported sulfonic acid for magnesium salt removal followed by polymer-supported ammonium hydroxide for acid capture has demonstrated excellent efficiency in "catch-and-release" protocols. Product release from the ammonium hydroxide resin is achieved using formic acid/tetrahydrofuran (1:9) solutions, providing high purity products without the need for separate purification steps.

Continuous-flow Suzuki-Miyaura coupling reactions have been implemented using palladium-bistheophylline catalysts packed in column reactors. These systems have achieved turnover numbers of 4498 and turnover frequencies of 8996 per hour through repetitive injection of bromobenzene and phenylboronic acid reactants in water/sodium chloride/ethanol eluent systems. The incorporation of sodium chloride has been identified as a critical parameter for maintaining catalyst activity and enabling continuous operation.

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis approaches utilizing ball-milling techniques have emerged as environmentally sustainable alternatives for biphenyl synthesis that eliminate the requirement for organic solvents. Palladium-catalyzed oxidative homocoupling reactions of aryl boronic acids can be performed under solvent-free conditions using ligand-free catalyst systems in air atmosphere. These reactions enable simple, fast, and efficient synthesis of biphenyl-derived materials in modest to good yields without the complexity associated with traditional solution-phase methodologies.

The mechanochemical approach demonstrates particular advantages for the synthesis of biphenyl derivatives bearing electron-rich substituents that can participate in aggregation-induced emission phenomena. Ball-milling conditions provide sufficient mechanical energy to promote carbon-carbon bond formation while maintaining compatibility with air and moisture, significantly simplifying reaction setup and execution compared to traditional cross-coupling procedures.

Optimization of mechanochemical conditions involves careful control of milling frequency, milling time, and ball-to-sample mass ratios to achieve optimal conversion efficiency. The absence of solvents necessitates direct contact between reactants and catalysts, making particle size and mixing efficiency critical parameters for successful reactions. Research has demonstrated that appropriate mechanical force can activate otherwise sluggish cross-coupling reactions while providing access to products with unique fluorescent properties and mechanical force-responsive characteristics.

Catalyst loading optimization for mechanochemical procedures typically requires higher catalyst concentrations compared to solution-phase reactions due to the heterogeneous nature of the solid-state reaction environment. However, the elimination of solvent-related waste streams and simplified product isolation procedures provide significant environmental and economic advantages that often compensate for increased catalyst requirements.

Industrial-Scale Production Challenges

Catalyst Recycling and Yield Maximization

Industrial-scale production of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid faces significant challenges related to catalyst cost management and yield optimization across multi-kilogram reaction scales. Palladium catalyst recycling represents a critical economic consideration given the high cost of precious metal catalysts and the substantial quantities required for large-scale operations. Research has demonstrated that heterogeneous catalyst systems, particularly palladium on carbon, provide superior recyclability compared to homogeneous phosphine-ligated systems while maintaining excellent catalytic activity across multiple reaction cycles.

Catalyst leaching studies have revealed that traditional tetrakis(triphenylphosphine)palladium(0) systems result in significant palladium contamination in final products, with levels reaching 40-80 parts per million. This contamination necessitates expensive purification procedures and limits the utility of products for pharmaceutical applications where strict metal content specifications must be met. Alternative catalyst systems utilizing palladium on carbon have successfully reduced palladium contamination to less than 6 parts per million while maintaining comparable reaction yields.

Continuous flow reactor systems offer particular advantages for catalyst recycling through the implementation of packed-bed reactor configurations where heterogeneous catalysts can be retained within the reactor while products are continuously removed. These systems have demonstrated turnover numbers exceeding 4000 cycles without significant catalyst deactivation, providing economic advantages for large-scale production scenarios. The integration of catalyst regeneration procedures within continuous processes enables extended operational lifetimes and reduced catalyst replacement frequency.

Yield maximization strategies have focused on reaction condition optimization and substrate purification protocols. Temperature control, reaction time optimization, and precise stoichiometry management have proven critical for achieving reproducible high yields across different batch sizes. The implementation of automated reaction monitoring and control systems enables real-time optimization of reaction parameters to maintain optimal conversion efficiency throughout extended production campaigns.

Purification Protocols for Pharmaceutical-Grade Material

Pharmaceutical-grade [1,1'-Biphenyl]-3,4',5-tricarboxylic acid requires purification to exceed 98% purity levels while maintaining strict control over metal content, residual solvents, and organic impurities. Current purification protocols employ multi-stage crystallization procedures using carefully controlled solvent systems to achieve the required purity specifications. The compound exhibits a high melting point of 354°C, which provides advantages for thermal purification procedures but requires careful temperature management to prevent decomposition.

Palladium contamination represents the most significant purification challenge for pharmaceutical applications. Traditional approaches employ activated carbon treatment followed by crystallization to reduce metal content, but these procedures often result in significant product losses and extended processing times. Alternative approaches utilizing specialized metal-scavenging resins have demonstrated improved efficiency for palladium removal while maintaining high product recovery rates.

Crystallization optimization studies have identified specific solvent systems that provide optimal balance between yield and purity for large-scale purification procedures. The use of mixed solvent systems enables control over crystal morphology and size distribution, which directly impacts downstream processing efficiency and product handling characteristics. Temperature-controlled crystallization procedures with programmed cooling rates have been implemented to achieve consistent crystal quality across different production batches.

Analytical method development for pharmaceutical-grade material requires sophisticated instrumentation capable of detecting trace impurities at parts-per-million levels. Gas chromatography methods with appropriate derivatization procedures enable quantification of organic impurities, while inductively coupled plasma mass spectrometry provides sensitive detection of metal contamination. Nuclear magnetic resonance spectroscopy confirms structural integrity and enables detection of isomeric impurities that may arise during synthesis.

Byproduct Management in Continuous Processes

Continuous manufacturing processes for [1,1'-Biphenyl]-3,4',5-tricarboxylic acid generate diverse byproduct streams that require careful management to ensure environmental compliance and process efficiency. Suzuki-Miyaura coupling reactions produce organoborane byproducts that must be separated from the desired carboxylic acid products through selective extraction or crystallization procedures. These byproducts often retain significant organic content that can be recovered and recycled to improve overall process atom economy.

Carbon dioxide-mediated carboxylation processes generate magnesium or aluminum salt byproducts depending on the specific reagent system employed. These inorganic salts require aqueous treatment procedures for separation from organic products, generating wastewater streams that must be processed for metal recovery and environmental discharge compliance. The development of closed-loop recycling systems for these metal salts provides both economic and environmental advantages for large-scale operations.

Flow chemistry systems enable real-time byproduct separation through the integration of in-line extraction and separation units. Polymer-supported reagent systems provide particular advantages for byproduct management by enabling selective capture and concentration of unwanted materials while allowing desired products to pass through unimpeded. These approaches significantly reduce the volume of waste streams requiring downstream processing while improving overall process efficiency.

Solvent recovery and recycling represent critical considerations for sustainable large-scale production. Distillation-based solvent recovery systems enable reuse of organic solvents with minimal quality degradation, reducing both operating costs and environmental impact. The implementation of solvent-free mechanochemical procedures offers the ultimate solution for eliminating solvent-related waste streams, though these approaches require careful optimization to achieve yields comparable to traditional solution-phase methods.

Waste heat recovery from exothermic coupling reactions provides opportunities for process integration and energy efficiency improvements. The incorporation of heat exchange systems enables utilization of reaction heat for solvent recovery operations or preheating of incoming feed streams, reducing overall energy consumption and improving process sustainability metrics.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the fundamental technique for establishing the definitive molecular and crystal structure of [1,1'-biphenyl]-3,4',5-tricarboxylic acid [1]. The compound exhibits a molecular formula of C15H10O6 with a molecular weight of 286.24 grams per mole [2]. Crystallographic investigations reveal that the biphenyl core maintains significant conformational flexibility, with dihedral angles between the two phenyl rings ranging from 20° to 50° depending on the crystalline environment and intermolecular interactions [3].

The crystal structure demonstrates that the three carboxylic acid groups adopt distinct orientations relative to the biphenyl framework. The isophthalic acid portion (3,5-dicarboxylic acid moiety) exhibits typical planar geometry with the carboxyl groups positioned meta to each other [4]. The 4'-carboxylic acid group on the second phenyl ring shows varying degrees of rotation from the ring plane, with dihedral angles between the carboxyl group plane and the phenyl ring ranging from 3.1° to 19.6° [5].

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing arrangements. The carboxylic acid groups form characteristic dimeric hydrogen-bonded motifs with O-H···O distances typically ranging from 2.63 to 2.68 Angstroms [6]. These hydrogen-bonded dimers are further stabilized by weaker C-H···π interactions between aromatic rings, creating extended supramolecular networks [7].

Powder XRD for Polymorph Identification

Powder X-ray diffraction analysis provides essential information for polymorph identification and phase purity assessment of [1,1'-biphenyl]-3,4',5-tricarboxylic acid [8]. The compound exhibits characteristic diffraction patterns that serve as fingerprints for structural identification. Key diffraction peaks appear at specific 2θ values corresponding to the dominant crystallographic planes.

The powder diffraction pattern typically shows intense reflections in the range of 10-30° 2θ, corresponding to the major lattice spacings. Lower angle reflections (5-15° 2θ) provide information about the long-range ordering and potential layered structures formed through hydrogen bonding networks [6]. The relative intensities and peak positions are sensitive to polymorphic modifications and can be used to distinguish between different crystalline forms.

Thermal analysis coupled with powder diffraction enables the study of temperature-dependent phase transitions. Variable-temperature powder diffraction reveals that the compound maintains structural integrity up to approximately 300°C, beyond which thermal decomposition begins [9]. Peak broadening analysis using the Scherrer equation provides estimates of crystallite sizes, typically ranging from 50-200 nanometers for well-crystallized samples [9].

Temperature-Dependent Structural Dynamics

Temperature-dependent structural studies reveal significant insights into the thermal behavior and stability of [1,1'-biphenyl]-3,4',5-tricarboxylic acid [10]. As temperature increases, the biphenyl dihedral angle shows systematic variations due to increased thermal motion and reduced intermolecular constraints [11]. Low-temperature crystallographic studies demonstrate enhanced ordering of hydrogen-bonded networks, while elevated temperatures promote conformational disorder.

The thermal expansion behavior exhibits anisotropic characteristics, with different expansion coefficients along various crystallographic directions [11]. The a-axis typically shows the smallest thermal expansion due to strong hydrogen bonding along this direction, while the c-axis demonstrates more pronounced expansion corresponding to weaker van der Waals interactions between molecular layers [10].

Phase transition studies indicate that the compound undergoes subtle structural modifications around 200-250°C before the onset of thermal decomposition [9]. These transitions involve reorientation of carboxylic acid groups and changes in hydrogen bonding patterns without fundamental alteration of the crystal structure [12]. The activation energy for these thermal processes has been determined through kinetic analysis of thermogravimetric data [13].

Spectroscopic Profiling

Multinuclear NMR Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about [1,1'-biphenyl]-3,4',5-tricarboxylic acid in solution [14]. The 1H NMR spectrum exhibits characteristic patterns for the aromatic protons in the region of 7.0-8.5 ppm, with distinct multipicity patterns reflecting the substitution pattern on each phenyl ring [15]. The carboxylic acid protons appear as broad signals around 12-13 ppm due to rapid exchange processes [16].

The 13C NMR spectrum reveals distinct signals for all carbon environments within the molecule [14]. The carbonyl carbons of the carboxylic acid groups resonate in the range of 168-175 ppm, providing unambiguous identification of these functional groups [15]. The aromatic carbons appear between 125-145 ppm, with quaternary carbons typically showing characteristic downfield shifts compared to protonated carbons [16].

Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), enable complete assignment of all proton and carbon signals [14]. Long-range coupling patterns observed in HMBC spectra confirm the connectivity between the carboxylic acid groups and the aromatic rings [16]. Chemical shift variations provide information about electronic effects and conformational preferences in solution.

FTIR Vibrational Mode Analysis

Fourier transform infrared spectroscopy reveals characteristic vibrational modes that serve as fingerprints for [1,1'-biphenyl]-3,4',5-tricarboxylic acid [17] [9]. The carboxylic acid groups exhibit distinctive absorption bands, with the O-H stretching vibration appearing as a broad band centered around 3000 cm⁻¹ due to hydrogen bonding interactions [17]. This broad absorption contrasts with the sharp C-H stretching bands of the aromatic rings observed in the 3000-3100 cm⁻¹ region [12].

The carbonyl stretching vibrations of the carboxylic acid groups appear as intense bands in the 1700-1750 cm⁻¹ region [17]. The exact position depends on the degree of hydrogen bonding, with dimeric carboxylic acid groups typically showing absorption around 1700 cm⁻¹ [9]. The C-O stretching modes appear in the 1200-1320 cm⁻¹ region, while the O-H bending vibrations are observed around 1400-1440 cm⁻¹ [17].

Aromatic C=C stretching vibrations produce characteristic bands around 1500-1600 cm⁻¹, while aromatic C-H bending modes appear in the 1000-1200 cm⁻¹ region [12]. Out-of-plane bending vibrations of aromatic C-H bonds generate fingerprint bands below 900 cm⁻¹ that are sensitive to the substitution pattern on the phenyl rings [9]. The intensity ratios and peak positions provide quantitative information about hydrogen bonding strength and conformational preferences.

Raman Spectroscopy for Crystal Defect Characterization

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric modes and serves as a powerful tool for crystal defect characterization [18] [19]. The technique exhibits particular utility in identifying localized structural irregularities and compositional heterogeneity within crystalline samples of [1,1'-biphenyl]-3,4',5-tricarboxylic acid.

The Raman spectrum displays characteristic bands corresponding to aromatic ring vibrations around 1600 cm⁻¹, carboxylate symmetric stretching near 1400 cm⁻¹, and C-C stretching modes in the 1000-1200 cm⁻¹ region [18]. Peak broadening and frequency shifts provide sensitive indicators of crystalline disorder and defect concentrations [19]. Micro-Raman mapping enables spatial characterization of defect distribution within individual crystals [18].

Defect-sensitive vibrational modes include symmetric breathing modes of the aromatic rings and torsional vibrations around the central C-C bond connecting the two phenyl rings [19]. The appearance of additional bands or splitting of degenerate modes indicates reduced local symmetry due to crystal defects or polymorphic variations [18]. Temperature-dependent Raman spectroscopy reveals the activation energies for defect migration and structural relaxation processes [10].

Advanced Analytical Methods

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight determination and detailed fragmentation analysis for [1,1'-biphenyl]-3,4',5-tricarboxylic acid [20] [21]. The molecular ion peak appears at m/z 286.0478 (calculated for C15H10O6), confirming the molecular formula [2]. Electrospray ionization in negative mode produces the deprotonated molecular ion [M-H]⁻ as the base peak, reflecting the acidic nature of the carboxylic acid groups [22].

Fragmentation patterns reveal systematic loss of carboxylic acid functionalities through decarboxylation processes [20]. Sequential loss of COOH groups (45 mass units) and CO2 molecules (44 mass units) generates characteristic fragment ions at m/z 241, 197, and 153 [23]. The biphenyl core remains relatively stable under collision-induced dissociation conditions, producing fragments at m/z 153 and 77 corresponding to [C12H9]⁺ and [C6H5]⁺ respectively [21].

High-resolution accurate mass measurements enable determination of elemental compositions for fragment ions, providing structural confirmation [24]. Isotope pattern analysis confirms the presence of the expected carbon, hydrogen, and oxygen isotopomers [24]. Tandem mass spectrometry experiments reveal detailed fragmentation pathways and enable structural elucidation of unknown degradation products or impurities [22].

Thermogravimetric-DSC Combined Analysis

Simultaneous thermogravimetric analysis and differential scanning calorimetry provide comprehensive thermal characterization of [1,1'-biphenyl]-3,4',5-tricarboxylic acid [25] [26]. The combined technique enables correlation between mass loss events and associated thermal transitions, providing mechanistic insights into decomposition processes [27].

The thermogravimetric profile typically shows minimal mass loss below 250°C, indicating good thermal stability [9]. Initial decomposition begins around 300°C with sequential loss of carboxylic acid groups through decarboxylation reactions [26]. The DSC trace reveals multiple endothermic and exothermic events corresponding to melting, decarboxylation, and subsequent decomposition processes [25].

Kinetic analysis using multiple heating rates enables determination of activation energies for thermal decomposition processes [13]. The Kissinger method and other model-free approaches provide reliable kinetic parameters for thermal stability assessment [13]. Evolved gas analysis coupled with TGA-DSC identifies the specific decomposition products, confirming the decarboxylation mechanism [27].

XPS Surface Composition Studies

X-ray photoelectron spectroscopy provides detailed surface composition analysis and chemical state information for [1,1'-biphenyl]-3,4',5-tricarboxylic acid [3]. The technique exhibits particular sensitivity to the carboxylic acid functional groups and their interaction with substrates or other surfaces [4].

The C 1s spectrum reveals multiple components corresponding to different carbon environments [3]. The carboxylic acid carbon atoms appear at highest binding energy (288-289 eV), while the carboxylate carbons in deprotonated states show signals around 287 eV [3]. The aromatic carbon atoms produce the main peak around 284 eV with additional components reflecting carbon atoms bonded to electron-withdrawing groups [3].

The O 1s spectrum displays three distinct components representing carboxylate oxygen (530.7 eV), carbonyl oxygen (531.5 eV), and hydroxyl oxygen (532.9 eV) [3]. The relative intensities of these components provide quantitative information about the degree of protonation and hydrogen bonding states [3]. Angular-dependent measurements enable depth profiling and determination of molecular orientation at surfaces [4].

Surface binding configurations can be determined through analysis of binding energy shifts and intensity ratios [3]. Monopodal and bipodal adsorption geometries produce characteristic XPS signatures that enable structural determination of surface-bound molecules [4]. The technique proves particularly valuable for characterizing metal-organic framework surfaces and catalyst interfaces where the compound serves as a linker molecule [28].

Table 1: X-ray Photoelectron Spectroscopy Data for [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid
Substrate/Photon EnergyCOOH BE (eV)COOH FWHM (eV)COO⁻ BE (eV)Biphenyl BE (eV)COOH/COO⁻ Ratio
Ag UPD (350 eV)288.501.3287.10284.464.7
Cu UPD (350 eV)288.261.0287.08284.243.6
Ag UPD (580 eV)288.501.3287.10284.402.8
Cu UPD (580 eV)288.261.0287.08284.121.2
Table 2: NEXAFS Transition Dipole Moment Orientations
SubstrateRing π* (C K-edge) [°]COOH/COO⁻ (C K-edge) [°]Molecular Tilt Angle [°]Adsorption Geometry
Cu UPD49.348.845-50Bipodal bidentate
Ag UPD64.760.225-30Monopodal bidentate
Table 3: Thermal Analysis Properties of Biphenyl Derivatives
PropertyBiphenyl (Control)BPTCAMOF-based Systems
Melting Point (°C)70.52>300Variable
Decomposition Temperature (°C)160.97Variable380+
Thermal Stability Range (°C)134-192HighHigh stability
DSC Peak Temperature (°C)70.29N/AMultiple peaks

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Dates

Last modified: 08-16-2023

Explore Compound Types